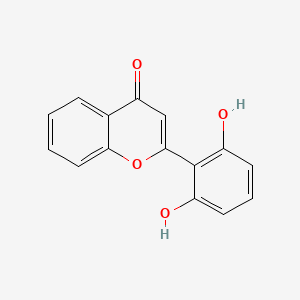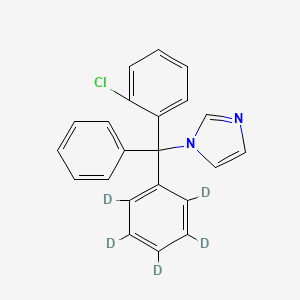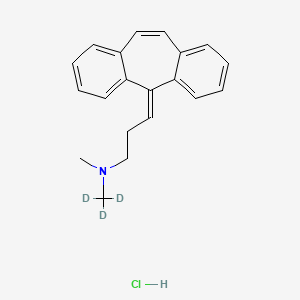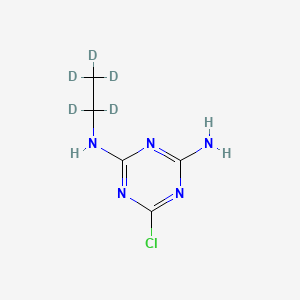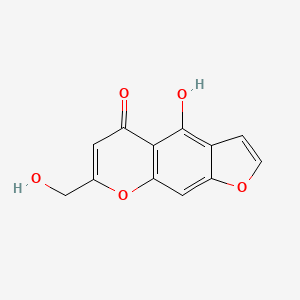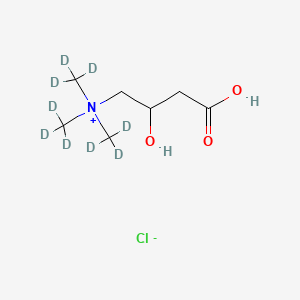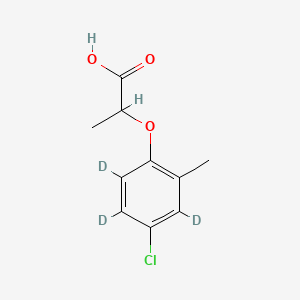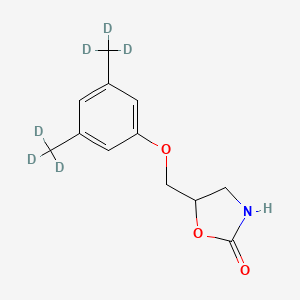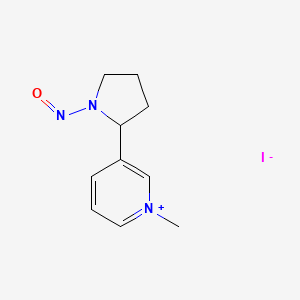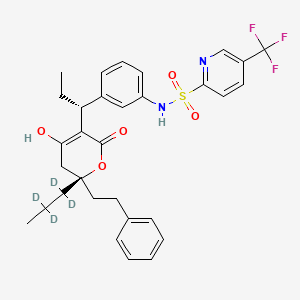
Tipranavir-d4
Übersicht
Beschreibung
Tipranavir-d4 is an internal standard for the quantification of tipranavir by GC- or LC-MS . Tipranavir is a non-peptidic protease inhibitor (PI) of HIV . It is used to treat HIV-1 infection in patients resistant to more than one protease inhibitor . It is administered with ritonavir in combination therapy to treat HIV infection .
Molecular Structure Analysis
The molecular formula of Tipranavir is C31H33F3N2O5S . The average mass is 602.664 Da and the monoisotopic mass is 602.206238 Da . It has two defined stereocenters .
Chemical Reactions Analysis
Tipranavir is a highly potent and selective nonpeptidic sulfonamide-containing dihydropyrone HIV-1 PI with good in vitro activity against a broad range of laboratory strains and clinical isolates of HIV-1 . In vitro, resistance to tipranavir is slow to develop and the process is complex .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Tipranavir-d4, as a deuterated analog of Tipranavir, can be utilized in antiviral research, particularly in the study of HIV. Tipranavir is known for its effectiveness against drug-resistant strains of HIV, making it a valuable tool for developing new treatments for patients with protease inhibitor-resistant infections .
Viral Inhibition Studies
Research has shown that Tipranavir can inhibit Zika virus in various cell types . Tipranavir-d4 could be used in similar studies to investigate its inhibitory effects on other viruses, providing a comparative analysis with its non-deuterated counterpart.
Wirkmechanismus
Target of Action
Tipranavir-d4, a deuterium-labeled version of Tipranavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
Tipranavir-d4 inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thus blocking the replication of the virus . Tipranavir-d4 may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Tipranavir-d4 is the HIV-1 life cycle . By inhibiting the HIV-1 protease, Tipranavir-d4 prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of the virus . This results in the formation of immature, non-infectious viral particles .
Pharmacokinetics
Tipranavir-d4, like Tipranavir, requires pharmacokinetic boosting by ritonavir to achieve therapeutic levels with twice-daily dosing . It is absorbed incompletely, and its distribution volume varies among different age groups . Tipranavir-d4 is metabolized in the liver, primarily via the CYP3A4 enzyme . It is excreted mainly in the feces, with a small amount excreted in the urine . The time to peak concentration in adults is approximately 3 hours, and the half-life elimination varies between 5.5 and 6 hours .
Result of Action
The primary result of Tipranavir-d4’s action is the formation of immature, non-infectious HIV-1 viral particles . This occurs due to the inhibition of the HIV-1 protease, which prevents the cleavage of viral polyproteins, a necessary step for the formation of mature, infectious virions .
Action Environment
The action of Tipranavir-d4 can be influenced by various environmental factors. For instance, it must be administered with food for optimal absorption . Furthermore, it is both an inhibitor and inducer of cytochrome p450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs . Additionally, the presence of hepatic impairment can affect the plasma concentrations of Tipranavir-d4 .
Safety and Hazards
Tipranavir is associated with elevations in alanine aminotransferase and aspartate aminotransferase levels, as well as elevated cholesterol and triglyceride levels . It can cause the typical gastrointestinal adverse effects associated with all protease inhibitors . It is toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Tipranavir is a recently approved nonpeptidic protease inhibitor specifically developed for the management of human immunodeficiency virus (HIV) infection in treatment-experienced patients with protease inhibitor-resistant infection . It is active against a wide range of drug-resistant laboratory- and patient-derived isolates . It offers advantages in the management of cases of multidrug-resistant HIV infection .
Eigenschaften
IUPAC Name |
N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUHGSWHZTSEU-YBLLDNOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tipranavir-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



